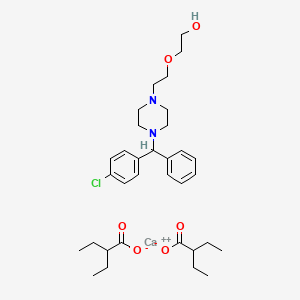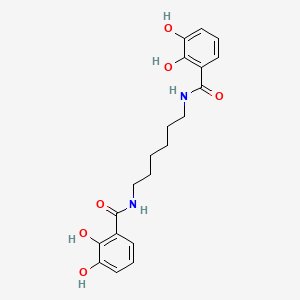
靛蒽酮
描述
Vat blue 4 appears as blue needles with a metallic luster or fine fluffy deep blue powder. (NTP, 1992)
科学研究应用
有机半导体
靛蒽酮,一种古老的、不溶性的染料,可以转化为可溶液加工、自组装和电致发光的有机半导体 . 这可以通过一个简单的单釜法实现,该方法包括用连二亚硫酸钠还原羰基,然后在相转移催化条件下用溶解性诱导基团取代 .
锂离子电池 (LIBs)
据报道,靛蒽酮可用于 LIBs . 丰富的羧基 (C=O) 确保了氧化还原反应的高容量,因此被用作阴极活性中心 . 此外,C=O 和酰胺的存在导致大量的分子间相互作用,导致不溶解性和高稳定性 . 丰富的官能团还促进氧和氮与锂离子的螯合,从而有利于锂离子的储存 . 基于靛蒽酮的阴极在 0.2 C 下实现了 238 mAh g -1 的比容量,并且在 1000 次循环后容量保持在 200 mAh g -1 以上,每次循环的衰减率仅为 0.014 % .
有机阴极材料
靛蒽酮可以通过对工业上可获得的靛蒽酮 (IDT) 进行简单氧化来合成,以形成一种新型的小分子有机阴极材料 (SMOCM),即氧化靛蒽酮 (oIDT) .
作用机制
Target of Action
Indanthrone, also known as Indanthrene or Vat Blue 4, is primarily used as a dye and an organic semiconductor . Its primary targets are the materials it is intended to color, predominantly cellulose-based textile fibers . The dyeing process involves the interaction of Indanthrone with these fibers, resulting in a color change.
Mode of Action
Indanthrone’s mode of action involves a redox reaction with its targets. It has n-type (C=O) and p-type (N–H) redox sites involved in multi-electron transfer processes that store both cations and anions . This results in a significant enhancement in capacity, making it a viable cathode alternative for zinc-ion batteries .
Biochemical Pathways
The biochemical pathways of Indanthrone involve the reduction of the carbonyl group by sodium dithionite, followed by substitution with solubility-inducing groups under phase transfer catalysis conditions . This process converts the insoluble dye into a solution-processable, self-assembling, and electroluminescent organic semiconductor .
Pharmacokinetics
Indanthrone is insoluble in water , and its conversion into a solution-processable form enhances its bioavailability in the target system .
Result of Action
The result of Indanthrone’s action is the imparting of color to the target materials, such as textile fibers . In the context of its use as an organic semiconductor, Indanthrone exhibits electroluminescent properties . When used as a cathode in zinc-ion batteries, it demonstrates enhanced capacity due to its multi-electron transfer processes .
Action Environment
The action of Indanthrone is influenced by environmental factors such as temperature and pH. For instance, the conversion of Indanthrone into a solution-processable form occurs under strongly alkaline conditions at temperatures between 220-235°C . Its stability and efficacy as a dye and semiconductor are also influenced by these conditions .
属性
IUPAC Name |
2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6,8,10,14,19(28),21,23,25,29-dodecaene-5,12,20,27-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N2O4/c31-25-13-5-1-3-7-15(13)27(33)21-17(25)9-11-19-23(21)29-20-12-10-18-22(24(20)30-19)28(34)16-8-4-2-6-14(16)26(18)32/h1-12,29-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOKSCJSTAHBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=CC=CC=C7C6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N2O4 | |
| Record name | VAT BLUE 4 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21213 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026280 | |
| Record name | Vat Blue 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vat blue 4 appears as blue needles with a metallic luster or fine fluffy deep blue powder. (NTP, 1992), Dry Powder; Dry Powder, Water or Solvent Wet Solid; Liquid, Other Solid, Blue solid; [Merck Index] | |
| Record name | VAT BLUE 4 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21213 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5,9,14,18-Anthrazinetetrone, 6,15-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Indanthrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4098 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), PRACTICALLY INSOL IN ORGANIC SOLVENTS, SOL IN CONCENTRATED SULFURIC ACID, IN DILUTE ALKALI SOLN, INSOL IN WATER, ALCOHOL, ETHER, ACETONE, & BENZENE, SOL IN ANILINE (GREEN-BLUE) | |
| Record name | VAT BLUE 4 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21213 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. PIGMENT BLUE 60 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
BLUE POWDER, BLUE NEEDLES | |
CAS No. |
81-77-6, 88507-35-1, 50926-10-8 | |
| Record name | VAT BLUE 4 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21213 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pigment Blue 60 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Pigment Blue 60 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indanthrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,9,14,18-Anthrazinetetrone, 6,15-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vat Blue 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,15-dihydroanthrazine-5,9,14,18-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,9,14,18-Anthrazinetetrone, 6,15-dihydro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,15-dihydroanthrazine-5,9,14,18-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R68OT0N83K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | C.I. PIGMENT BLUE 60 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
878 to 932 °F (decomposes) (NTP, 1992) | |
| Record name | VAT BLUE 4 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21213 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is indanthrone and what are its key structural features?
A1: Indanthrone, also known as 6,15-dihydrodinaphtho[2,3-a:2′,3′-h]phenazine-5,9,14,18-tetraone, is a polycyclic aromatic compound primarily recognized for its use as a blue pigment. [] It belongs to the class of quinones, characterized by two anthraquinone units linked by a nitrogen-containing phenazine ring. [] This unique arrangement gives rise to its intense blue color and remarkable stability. [, ]
Q2: What is the molecular formula and weight of indanthrone?
A2: Indanthrone has a molecular formula of C28H14N2O4 and a molecular weight of 442.43 g/mol. []
Q3: What spectroscopic data is available for indanthrone?
A3: Indanthrone has been extensively studied using various spectroscopic techniques.
UV-Vis Spectroscopy: Indanthrone exhibits characteristic absorption bands in the UV-Vis region, contributing to its deep blue color. [, ] * Infrared Spectroscopy (IR): IR spectroscopy provides insights into the functional groups present in indanthrone, particularly the carbonyl groups. [, , ]* Raman Spectroscopy:* Both normal Raman and surface-enhanced Raman scattering (SERS) spectra have been reported for indanthrone, aiding in vibrational mode assignments and understanding its interaction with surfaces. []
Q4: How does the structure of indanthrone contribute to its stability?
A4: Indanthrone possesses remarkable stability due to its highly conjugated aromatic system and strong intramolecular hydrogen bonding. [] The planar structure of the molecule allows for extensive π-π stacking interactions, further enhancing its stability. [, ]
Q5: What are the primary applications of indanthrone?
A5: Indanthrone is primarily known for its use as a blue pigment, valued for its colorfastness and resistance to degradation. [, , , ] It finds applications in various industries, including:* Textile Industry: Indanthrone dyes are used for dyeing cotton and other fabrics due to their excellent lightfastness and wash durability. [, ]* Paints and Coatings: Indanthrone pigments provide vibrant blue hues in paints, inks, and coatings, known for their resistance to fading and weathering. [, ]* Plastics and Polymers: Indanthrone is used as a colorant in plastics and polymers, imparting its characteristic blue color to the final products. []
Q6: How does indanthrone interact with surfaces at a molecular level?
A6: Surface-enhanced Raman spectroscopy (SERS) studies have revealed that indanthrone interacts with metal surfaces, such as silver and gold, through its aromatic rings. [] This interaction leads to enhanced Raman signals, providing valuable information about the molecule's orientation and adsorption behavior on surfaces.
Q7: Can indanthrone be used in the development of advanced materials?
A7: Yes, indanthrone's unique properties have garnered interest for various advanced material applications. * Organic Semiconductors: Research has demonstrated the potential of indanthrone derivatives as solution-processable, self-assembling, and electroluminescent organic semiconductors. []* Supercapacitors: Indanthrone has been explored as a component in high-performance flexible supercapacitors. For instance, graphene-indanthrone donor-π-acceptor heterojunctions have shown promising electrochemical performance, including high energy density and power density. [, ] * Optical Materials: The ability of indanthrone derivatives to form lyotropic liquid crystals makes them interesting candidates for optical applications. [, , ]
Q8: What are lyotropic liquid crystals and how are they relevant to indanthrone?
A8: Lyotropic liquid crystals are formed by dissolving certain compounds in a solvent at specific concentrations and temperatures. [, ] Indanthrone derivatives, particularly those with ionic substituents, have been shown to exhibit lyotropic liquid crystal behavior. [] These liquid crystalline phases possess unique optical properties, making them suitable for applications in displays, sensors, and other optoelectronic devices.
Q9: What is the significance of "over-reduction" in indanthrone chemistry?
A9: Indanthrone can undergo "over-reduction" under certain conditions, leading to the formation of compounds with progressively reduced anthraquinone residues. [] This process involves the step-wise reduction of the carbonyl groups in the anthraquinone units, resulting in a series of compounds with distinct properties. [] Understanding the mechanism of over-reduction is crucial for controlling the final properties of indanthrone-based materials.
Q10: How does the linear isomer of indanthrone differ in its properties?
A10: The linear isomer of indanthrone, 7,16-dihydrodinaphtho[2,3-b:2′,3′-i]phenazine-5,9,14,18-diquinone, differs from indanthrone in its molecular arrangement and consequently, its properties. [] While indanthrone exhibits strong intramolecular hydrogen bonding due to its specific structure, its linear isomer lacks this feature, leading to differences in solubility, melting point, and other physical properties. [, ]
Q11: Can indanthrone be chemically modified to alter its properties?
A11: Yes, indanthrone can be chemically modified to fine-tune its properties for specific applications. * Solubility Enhancement: Introducing solubilizing groups, such as alkyl or alkoxy chains, can enhance the solubility of indanthrone in organic solvents and polymers. [, ]* Color Tuning: Structural modifications, such as the introduction of electron-donating or electron-withdrawing groups, can shift the absorption and emission wavelengths of indanthrone, leading to color variations. [, ]* Nonlinear Optical Properties: Certain derivatives of indanthrone have shown promise as reverse saturable absorbers, exhibiting nonlinear optical properties that make them potentially useful in optical limiting applications. [, , ]
Q12: What are reverse saturable absorbers and how do indanthrone derivatives function as such?
A12: Reverse saturable absorbers are materials that become less transparent to light as the intensity of the incident light increases. [, ] Certain indanthrone derivatives exhibit this behavior due to their specific electronic structure and excited-state dynamics. [, ] Upon absorbing light, they transition to an excited state that has a higher absorption cross-section than the ground state, leading to a decrease in transmittance at high light intensities.
Q13: What are the environmental implications of indanthrone production and use?
A13: Conventional methods for producing indanthrone can have environmental drawbacks. [] Research efforts have focused on developing more sustainable and environmentally friendly production processes. [] For instance, using organic solvents and optimizing reaction conditions can minimize waste generation and reduce the overall environmental impact of indanthrone production. []
Q14: What are the potential applications of indanthrone in energy-related devices?
A14: Indanthrone's unique electrochemical properties make it an attractive material for energy storage applications.* Proton Batteries: Recent research has explored the use of indanthrone as an electrode material in rechargeable aqueous proton batteries. [] These batteries offer advantages such as low cost, high safety, and environmental friendliness, making them promising candidates for large-scale energy storage.* Solar Cells: Indanthrone's ability to absorb light in the visible region of the electromagnetic spectrum makes it a potential candidate for use in solar energy conversion devices. [] Research is ongoing to explore its potential in organic solar cells and other photovoltaic technologies.
Q15: How is indanthrone incorporated into polymer matrices for various applications?
A15: Indanthrone can be incorporated into polymer matrices using various techniques:* Direct Mixing: For some applications, indanthrone can be directly mixed with a polymer solution or melt to form a composite material. []* In situ Polymerization: Indanthrone can be added to a monomer solution, and polymerization is carried out in the presence of the dye. [, ] This approach often leads to better dispersion of the dye within the polymer matrix.* Surface Modification: Indanthrone can be chemically modified to improve its compatibility with specific polymers. [, ]
Q16: Are there any known toxicity concerns associated with indanthrone?
A16: While indanthrone itself is generally considered to be of low toxicity, it is essential to consider the potential hazards associated with any specific derivative or formulation. [] Safety data sheets and other relevant documentation should always be consulted before handling or using indanthrone or its derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[[2-(1-hydroxyethyl)-1-benzofuran-7-yl]oxy]-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1215445.png)

